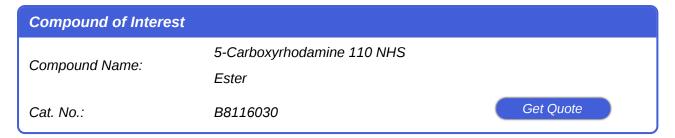


Application of 5-Carboxyrhodamine 110 in Live Cell Imaging: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 110 (5-CR110) is a highly photostable and pH-insensitive green fluorescent dye that has emerged as a superior alternative to traditional fluorophores like fluorescein for live-cell imaging applications. Its robust chemical and photophysical properties make it an ideal candidate for long-term tracking of biological molecules and monitoring dynamic cellular processes. This document provides detailed application notes and protocols for the use of 5-CR110 and its derivatives in live-cell imaging, with a focus on protein labeling and the detection of caspase-3/7 activity, a key indicator of apoptosis.

Key Advantages of 5-Carboxyrhodamine 110

5-CR110 offers several distinct advantages for live-cell imaging:

- Exceptional Photostability: Compared to fluorescein and its derivatives (e.g., FITC), 5-CR110
 exhibits significantly higher resistance to photobleaching, enabling longer and more intensive
 imaging sessions without substantial signal loss.[1]
- pH Insensitivity: The fluorescence of 5-CR110 is stable over a wide pH range (pH 4-9), which
 is a critical feature for quantitative imaging in various cellular compartments with differing pH
 environments.[1]



- High Quantum Yield: 5-CR110 and its conjugates exhibit bright fluorescence, contributing to a high signal-to-noise ratio in imaging experiments.
- Versatile Chemistry: The carboxylic acid group on the rhodamine core allows for straightforward conjugation to a variety of molecules, including proteins, peptides, and nucleic acids, through the use of its amine-reactive succinimidyl ester (SE) derivative.[1]

Quantitative Data Presentation

The photophysical properties of 5-Carboxyrhodamine 110 are summarized in the table below, providing a clear comparison with the commonly used fluorescein.

Property	5-Carboxyrhodamine 110	Fluorescein
Excitation Maximum (λex)	~502 nm	~494 nm
Emission Maximum (λem)	~524 nm	~521 nm
Molar Extinction Coefficient (ε)	~75,000 cm ⁻¹ M ⁻¹	~70,000 cm ⁻¹ M ⁻¹
Fluorescence Quantum Yield (Φ)	High	High (but pH dependent)
Photostability	High	Low
pH Sensitivity	Insensitive (pH 4-9)	Sensitive (fluorescence decreases in acidic pH)

Application 1: Labeling and Tracking of Intracellular Proteins

The succinimidyl ester of 5-Carboxyrhodamine 110 (5-CR110, SE) is a widely used derivative for covalently labeling proteins and other biomolecules containing primary amine groups. This allows for the direct visualization and tracking of protein localization and dynamics within living cells.

Experimental Protocol: Labeling of a Target Protein with 5-CR110, SE and Live-Cell Imaging



This protocol outlines the general steps for labeling a purified protein with 5-CR110, SE and subsequently introducing it into live cells for imaging.

Materials:

- Purified protein of interest with available amine groups (e.g., antibody, purified recombinant protein)
- 5-Carboxyrhodamine 110, Succinimidyl Ester (5-CR110, SE)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye
- Live-cell imaging medium
- · Cultured cells on imaging-compatible plates or coverslips
- Method for protein delivery into cells (e.g., microinjection, electroporation, or cell-penetrating peptide conjugation)

Procedure:

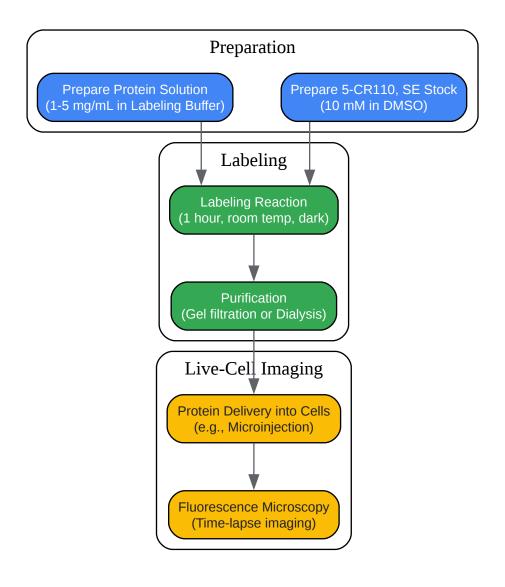
- · Preparation of Protein Solution:
 - Dissolve the purified protein in the labeling buffer at a concentration of 1-5 mg/mL.
- Preparation of Dye Stock Solution:
 - Allow the vial of 5-CR110, SE to warm to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
- Labeling Reaction:
 - Add the 5-CR110, SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per



mole of protein is recommended.

- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
- Purification of the Labeled Protein:
 - Separate the protein-dye conjugate from the unconjugated dye using a suitable purification method such as a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).
- Introduction of Labeled Protein into Live Cells:
 - Choose a suitable method for delivering the labeled protein into your target cells. This is a critical step and will depend on the cell type and experimental goals.
 - For microinjection, directly inject the purified conjugate into the cytoplasm or nucleus.
 - For electroporation, follow the manufacturer's protocol for your specific instrument and cell type.
- Live-Cell Imaging:
 - Replace the cell culture medium with pre-warmed live-cell imaging medium.
 - Allow the cells to recover after protein delivery (time will vary depending on the method used).
 - Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).
 - Acquire time-lapse images to track the localization and dynamics of the labeled protein.





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Workflow for labeling and imaging proteins with 5-CR110, SE.

Application 2: Detection of Apoptosis through Caspase-3/7 Activity

Rhodamine 110-based fluorogenic substrates are powerful tools for detecting caspase activity in living cells. These substrates consist of the rhodamine 110 core quenched by two peptide sequences that are specifically recognized and cleaved by caspases. For detecting apoptosis, the DEVD (Asp-Glu-Val-Asp) peptide sequence is commonly used, as it is the recognition site for caspase-3 and caspase-7. In its uncleaved state, the substrate is non-fluorescent and cell-permeable. Upon induction of apoptosis and the activation of caspase-3/7, the DEVD peptides



are cleaved, releasing the highly fluorescent rhodamine 110, which can be quantified by fluorescence microscopy.[2]

Experimental Protocol: Real-Time Monitoring of Caspase-3/7 Activity in Live Cells

Materials:

- Rhodamine 110-based caspase-3/7 substrate (e.g., (Z-DEVD)₂-R110)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cultured cells seeded in an imaging-compatible format (e.g., 96-well black, clear-bottom plate)
- Live-cell imaging medium
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and a FITC/GFP filter set

Procedure:

- Cell Seeding:
 - Seed adherent cells in a 96-well black, clear-bottom plate at a density that will allow for optimal imaging (typically 50-80% confluency at the time of the experiment).
 - Incubate the cells for 24-48 hours to allow for attachment and recovery.
- Induction of Apoptosis:
 - Prepare a working solution of your apoptosis-inducing agent in live-cell imaging medium.
 - Remove the culture medium from the cells and add the medium containing the apoptosisinducing agent. Include appropriate controls (e.g., vehicle-treated cells).

Methodological & Application





 Incubate the cells for the desired time to induce apoptosis (this will vary depending on the agent and cell type).

Probe Loading:

- Prepare a stock solution of the rhodamine 110-based caspase-3/7 substrate in DMSO.
- Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-10 μM, but should be optimized for your specific probe and cell line).
- Remove the medium containing the apoptosis-inducing agent and add the probecontaining medium to the cells.

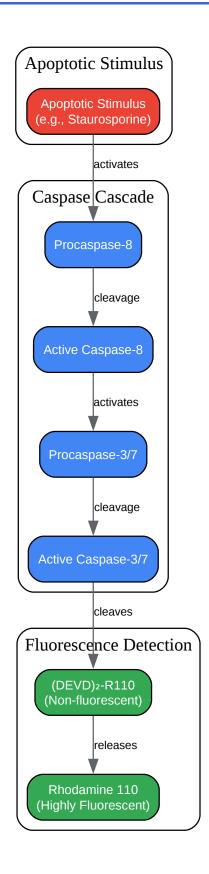
Incubation:

 Incubate the plate in a CO₂ incubator at 37°C for 30-60 minutes to allow for probe uptake and cleavage by activated caspases.[2]

Live-Cell Imaging:

- Transfer the plate to a fluorescence microscope equipped with an environmental chamber.
- Acquire images using a FITC/GFP filter set.
- For kinetic studies, acquire images at multiple time points to monitor the increase in fluorescence, which corresponds to the progression of apoptosis.





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Signaling pathway for caspase-3/7 activation and detection.



Conclusion

5-Carboxyrhodamine 110 and its derivatives are invaluable tools for live-cell imaging, offering superior photostability and pH insensitivity compared to traditional green fluorophores. The protocols provided herein for protein labeling and caspase activity detection serve as a foundation for researchers to design and execute robust and quantitative live-cell imaging experiments. The versatility of 5-CR110 chemistry opens up a wide range of possibilities for developing novel probes and assays for studying complex cellular processes in real-time.

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